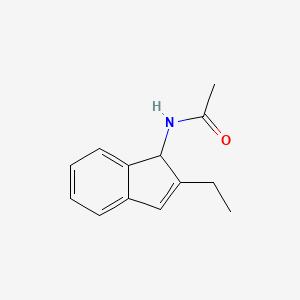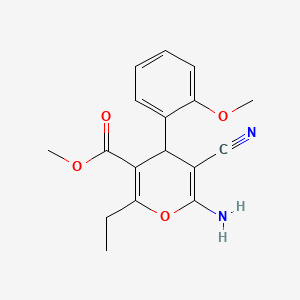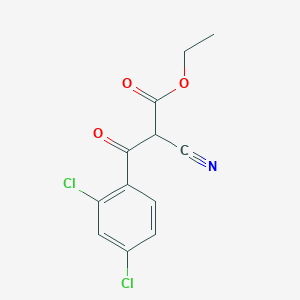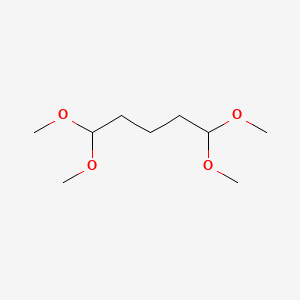![molecular formula C17H17N3O2 B13824761 N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .
準備方法
Synthetic Routes and Reaction Conditions
. This method, however, has a low total yield due to its multistage process. Alternative methods include the use of nitroalkenes, N,N-dimethylglyoxylamide, or cross-coupling reactions .
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine derivatives often involves multicomponent reactions, which allow for the synthesis of a wide range of products in a single synthetic stage with high yields . This approach avoids the complex sequence of multistage syntheses, making it more practical for large-scale production.
化学反応の分析
Types of Reactions
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学的研究の応用
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of optoelectronic devices and sensors.
作用機序
The mechanism of action of N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,5-a]pyridine derivatives are known to act as π-accepting carbene ligands, which can influence various biochemical pathways . These interactions can lead to the modulation of cellular processes, making the compound valuable for therapeutic applications .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide include:
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
3-bromoimidazo[1,2-a]pyridines: Compounds with varied medicinal applications.
Uniqueness
This compound stands out due to its unique chemical structure, which allows for versatile applications in different fields. Its ability to act as a π-accepting carbene ligand further enhances its potential for therapeutic and industrial uses .
特性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
N-(2-imidazo[1,5-a]pyridin-3-ylethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H17N3O2/c21-17(13-22-15-7-2-1-3-8-15)18-10-9-16-19-12-14-6-4-5-11-20(14)16/h1-8,11-12H,9-10,13H2,(H,18,21) |
InChIキー |
OIUONVYFDQRZHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=NC=C3N2C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


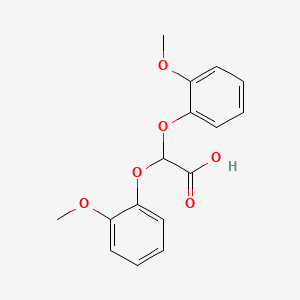
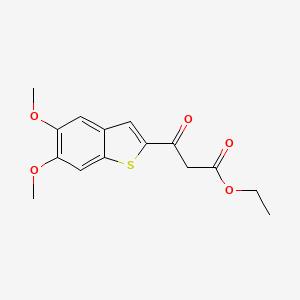
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)


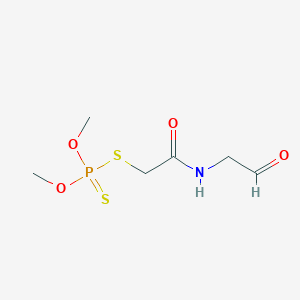
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
